2-(4-Chlorophenoxy)-5-nitropyridine 2-(4-Chlorophenoxy)-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 28232-30-6
VCID: VC2127979
InChI: InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H
SMILES: C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C11H7ClN2O3
Molecular Weight: 250.64 g/mol

2-(4-Chlorophenoxy)-5-nitropyridine

CAS No.: 28232-30-6

Cat. No.: VC2127979

Molecular Formula: C11H7ClN2O3

Molecular Weight: 250.64 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenoxy)-5-nitropyridine - 28232-30-6

Specification

CAS No. 28232-30-6
Molecular Formula C11H7ClN2O3
Molecular Weight 250.64 g/mol
IUPAC Name 2-(4-chlorophenoxy)-5-nitropyridine
Standard InChI InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H
Standard InChI Key ZQVHTTABFLHMPA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl

Introduction

2-(4-Chlorophenoxy)-5-nitropyridine is an organic compound with the molecular formula C11H7ClN2O3C_{11}H_7ClN_2O_3. It features a pyridine ring substituted with a nitro group and a chlorophenoxy moiety. This compound has gained attention for its unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and synthetic organic chemistry.

Synthesis

The synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine typically involves the reaction of 2-hydroxy-5-nitropyridine with reagents that introduce the chlorophenoxy group at the desired position. A general method is as follows:

  • Reaction Setup: Combine 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride.

  • Reaction Conditions: Heat the mixture to approximately 100–105 °C for several hours.

  • Workup: After cooling, neutralize the mixture with aqueous sodium hydroxide and extract using dichloromethane.

  • Purification: Recrystallize the product from benzene or use chromatography for higher purity.

This process yields a high-purity product suitable for further applications.

Pharmaceuticals

2-(4-Chlorophenoxy)-5-nitropyridine serves as an intermediate in synthesizing various biologically active compounds:

  • Antimicrobial Agents: The nitro group can form reactive intermediates that exhibit antimicrobial and antifungal properties.

  • Drug Development: Its structural framework is used to design molecules targeting bacterial and fungal infections.

Agrochemicals

The compound has potential use in synthesizing:

  • Bactericides: Effective against plant pathogens.

  • Plant Growth Regulators: Enhances crop yield by modulating growth pathways.

Synthetic Organic Chemistry

Its versatility makes it a valuable reagent for:

  • Functional group transformations.

  • Studies involving molecular docking and spectroscopic analysis to understand biological target interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its ability to interact with cellular components:

  • Antimicrobial Properties: The nitro group enhances reactivity, making it effective against microbial targets.

  • Molecular Docking Studies: These studies reveal strong binding affinities with enzymes involved in bacterial metabolism.

Comparative Analysis

To understand its chemical behavior, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(3-Chlorophenoxy)-5-nitropyridineSimilar nitropyridine structureDifferent substitution pattern affects reactivity
4-Chloro-3-nitrophenolContains chloro and nitro groupsStrong antibacterial properties

These comparisons highlight how minor structural changes influence biological activity.

Safety and Handling

Proper safety measures are essential when handling this compound:

  • Storage: Keep in a dark, dry place at room temperature.

  • Hazards: Avoid inhalation or contact with skin due to potential irritant effects.

  • Disposal: Follow standard protocols for disposing of hazardous organic chemicals.

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